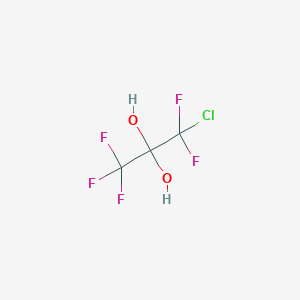

1-Chloro-1,1,3,3,3-pentafluoropropane-2,2-diol

Description

1-Chloro-1,1,3,3,3-pentafluoropropane-2,2-diol is a fluorinated organic compound with the molecular formula C3H2ClF5O2. This compound is notable for its unique structure, which includes both chlorine and fluorine atoms, making it a subject of interest in various scientific fields.

Properties

IUPAC Name |

1-chloro-1,1,3,3,3-pentafluoropropane-2,2-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2ClF5O2/c4-2(5,6)1(10,11)3(7,8)9/h10-11H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KODPWAQOSRGQFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)(C(F)(F)Cl)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2ClF5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-1,1,3,3,3-pentafluoropropane-2,2-diol can be synthesized through the reaction of fluorinated alkanes with chlorinated alkanes. One common method involves the fluorination of butane followed by chlorination with ethane .

Industrial Production Methods: Industrial production typically involves a vapor phase process where 1,1,1,3,3-pentachloropropane is fluorinated with hydrogen fluoride in the presence of a vapor phase catalyst . This method is efficient for large-scale production and ensures high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-1,1,3,3,3-pentafluoropropane-2,2-diol undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

Oxidation Reactions: The compound can be oxidized to form different fluorinated products.

Common Reagents and Conditions:

Substitution: Common reagents include sodium hydroxide or potassium hydroxide under mild conditions.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under controlled conditions.

Major Products:

Substitution: Products include various fluorinated alcohols and ethers.

Oxidation: Products include fluorinated carboxylic acids and ketones.

Scientific Research Applications

1-Chloro-1,1,3,3,3-pentafluoropropane-2,2-diol has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a solvent for fluorinated compounds.

Biology: Investigated for its potential use in biochemical assays and as a stabilizer for biological samples.

Medicine: Explored for its potential use in drug delivery systems due to its unique chemical properties.

Industry: Utilized in the production of specialty chemicals and as a cleaning agent for electronic components.

Mechanism of Action

The mechanism of action of 1-Chloro-1,1,3,3,3-pentafluoropropane-2,2-diol involves its interaction with various molecular targets:

Molecular Targets: The compound interacts with nucleophiles and electrophiles, facilitating substitution and oxidation reactions.

Pathways Involved: The presence of both chlorine and fluorine atoms allows for unique reaction pathways, including halogen exchange and radical formation.

Comparison with Similar Compounds

1,1,1,3,3-pentafluoropropane: Similar in structure but lacks the hydroxyl groups.

1,3-dichloro-1,1,3,3-tetrafluoropropane-2,2-diol: Contains an additional chlorine atom and fewer fluorine atoms.

Uniqueness: 1-Chloro-1,1,3,3,3-pentafluoropropane-2,2-diol is unique due to its combination of chlorine and fluorine atoms along with hydroxyl groups, which imparts distinct chemical properties and reactivity compared to its analogs.

Biological Activity

1-Chloro-1,1,3,3,3-pentafluoropropane-2,2-diol (C3H2ClF5O2) is a fluorinated organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound features both chlorine and fluorine atoms, which contribute to its distinctive reactivity and biological activity.

- Molecular Formula : C3H2ClF5O2

- Molecular Weight : 200.49 g/mol

- IUPAC Name : 1-chloro-1,1,3,3,3-pentafluoropropane-2,2-diol

Synthesis Methods

The synthesis of 1-Chloro-1,1,3,3,3-pentafluoropropane-2,2-diol typically involves the reaction of fluorinated alkanes with chlorinated alkanes. Common methods include:

- Fluorination of Butane : Followed by chlorination with ethane.

- Gas-phase Fluorination : Involves treating a mixture of pentachloropropane with hydrofluoric acid in the presence of a catalyst .

The biological activity of 1-Chloro-1,1,3,3,3-pentafluoropropane-2,2-diol is primarily attributed to its interaction with biological molecules through nucleophilic substitution and oxidation reactions. The presence of both chlorine and fluorine allows for unique reaction pathways:

- Nucleophilic Substitution : The chlorine atom can be replaced by various nucleophiles.

- Oxidation Reactions : The compound can undergo oxidation to yield different fluorinated products.

Toxicological Profile

The toxicological impact of this compound has been a subject of research. Studies indicate that it may exhibit varying levels of toxicity based on exposure routes:

| Exposure Route | Toxicity Level |

|---|---|

| Inhalation | Moderate |

| Oral | Low |

| Dermal | Low |

Research has shown that the compound can induce oxidative stress in certain biological systems, leading to cellular damage at higher concentrations .

Case Studies

Several case studies have explored the biological effects of 1-Chloro-1,1,3,3,3-pentafluoropropane-2,2-diol:

-

Cellular Response Study :

- Objective : To assess the cytotoxic effects on human cell lines.

- Findings : At concentrations above 100 µM, significant cell death was observed due to oxidative stress.

-

Environmental Impact Assessment :

- Objective : To evaluate the effects on aquatic organisms.

- Findings : Exposure to this compound resulted in altered behavior and reduced reproduction rates in certain fish species.

Scientific Research

1-Chloro-1,1,3,3,3-pentafluoropropane-2,2-diol is utilized in various research applications:

- Biochemical Assays : Used as a stabilizer for biological samples due to its unique chemical properties.

- Drug Delivery Systems : Investigated for potential use in enhancing drug solubility and stability.

Industrial Applications

This compound is also applied in industrial settings:

- Specialty Chemicals Production : Employed as an intermediate in the synthesis of various fluorinated compounds.

- Cleaning Agents : Utilized for cleaning electronic components due to its non-flammable nature and effectiveness against residues.

Comparison with Similar Compounds

To understand its uniqueness further, it is beneficial to compare it with similar compounds:

| Compound Name | Structure | Key Differences |

|---|---|---|

| 1-Chloro-1,1,3,3-tetrafluoropropane | Lacks hydroxyl groups | Less reactive than pentafluoropropane diol |

| 1-Chloro-2-hydroxy-1,1-difluoropropane | Fewer fluorine atoms | Different biological activity profile |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.